2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is a chemical compound with the linear formula C9H7ClO312. Its molecular weight is 198.60712. It is provided to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is not widely documented in the literature. However, it is noted that Sigma-Aldrich provides this product to early discovery researchers1. More detailed information about its synthesis might be proprietary or not yet published.Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is represented by the formula C1COC2=C (O1)C=CC (=C2)C (=O)Cl2. This indicates that the molecule consists of a benzodioxine ring with a carbonyl chloride group attached.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride. However, it is known that benzodioxine compounds can undergo various reactions depending on the conditions and reagents used3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride are not widely documented. However, its molecular weight is 198.60712, and its linear formula is C9H7ClO312.Scientific Research Applications
-
Medicinal Chemistry
- The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .
- The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
- This has led to the exploration of diverse chemical derivatives and analogs to fine-tune the pharmacological properties of compounds containing this motif .
- The precise configuration of molecules is a crucial determinant of their pharmacological properties .
-
Enantioselective Synthesis
- The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
- The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
- Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
-
Pharmaceutical Research
- 2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds and have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .
- They have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .
-
Catalyst System for Enantioselective Synthesis
- A versatile catalyst system has been developed for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes .
- The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
- Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
-
Chemical Structure Analysis
-
Pharmaceutical Manufacturing
-
Optoelectronic Applications
- A new organic nonlinear optical (NLO) material 2- (6-chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide has been synthesized .
- This material has shown significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters, and optical switching applications .
-
Chemical Synthesis
-
Pharmaceutical Research
-
Enzymatic Kinetic Resolution
Safety And Hazards
Handling of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride should be done with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition56.
Future Directions
The future directions for research on 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride are not clearly defined due to the limited information available. However, given its unique structure, it may have potential applications in various fields of chemistry and could be a subject of future research studies.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXDXFCJKMZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379862 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride | |
CAS RN |
6761-70-2 | |
Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.